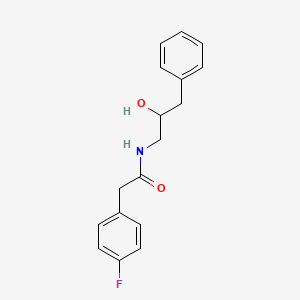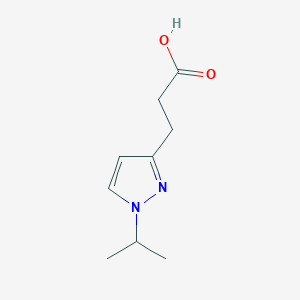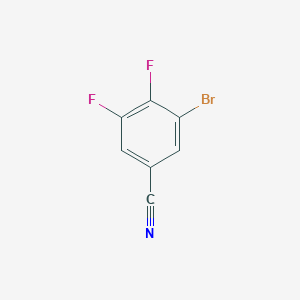
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FPPP and is widely used in the pharmaceutical industry for its unique properties.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focuses on the synthesis of novel acetamide derivatives, exhibiting significant anti-inflammatory activity. These findings suggest a potential pathway for the development of new anti-inflammatory drugs, albeit the specific compound was not studied, similar structural analogs demonstrate the relevance of this chemical class in therapeutic development (Sunder & Maleraju, 2013).
Chemical Characterization and Synthesis Techniques
Research efforts have also focused on the synthesis and characterization of compounds structurally similar to "2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide". For example, Yang Man-li (2008) synthesized novel acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, highlighting the methodologies for creating compounds with potential biological activity (Yang Man-li, 2008).
Pharmacological Evaluation and Anticancer Activity
A study by Khade et al. (2019) evaluated novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides for their anticancer activity, demonstrating significant efficacy against cancer cell lines. This underscores the potential of acetamide derivatives in developing anticancer therapies, although the specific compound of interest was not directly studied (Khade et al., 2019).
Potential as Antimicrobial Agents
Parikh and Joshi (2014) synthesized and evaluated the antimicrobial properties of oxadiazole-bearing fluoro-substituted acetamides. Their findings indicated that certain derivatives showed high potency against bacterial and fungal strains, suggesting the role of fluorine atoms in enhancing antimicrobial efficacy. This study provides insight into the chemical modifications that can enhance the antimicrobial activity of acetamide derivatives (Parikh & Joshi, 2014).
Inhibition of Inflammation-Related Cytokines and ROS
A study on N-(2-hydroxy phenyl) acetamide demonstrated its anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis models, suggesting the compound's ability to inhibit pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c18-15-8-6-14(7-9-15)11-17(21)19-12-16(20)10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUINICBNOHQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)


![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)

![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)

![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)
![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)


methanone](/img/structure/B2637932.png)